4-Morpholin-4-ylbut-3-yn-2-one

Description

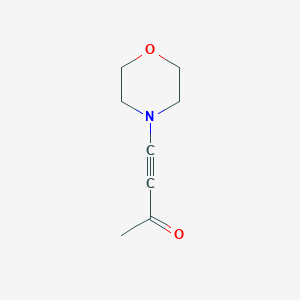

Structure

3D Structure

Properties

CAS No. |

114479-14-0 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-morpholin-4-ylbut-3-yn-2-one |

InChI |

InChI=1S/C8H11NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-7H2,1H3 |

InChI Key |

FVEXYNGPRZQHKP-UHFFFAOYSA-N |

SMILES |

CC(=O)C#CN1CCOCC1 |

Canonical SMILES |

CC(=O)C#CN1CCOCC1 |

Synonyms |

3-Butyn-2-one, 4-(4-morpholinyl)- |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Morpholin 4 Ylbut 3 Yn 2 One and Its Precursors

Convergent and Divergent Synthetic Routes to the Butynone Scaffold

The construction of the butynone scaffold is a foundational step in the synthesis of 4-Morpholin-4-ylbut-3-yn-2-one. Synthetic strategies can be broadly categorized as either convergent or divergent. A convergent synthesis involves the independent synthesis of key molecular fragments that are later combined, which can be highly efficient for complex molecules. nih.gov In contrast, a divergent approach begins with a common precursor that is elaborated through various reaction pathways to yield a library of related compounds. nih.gov Both strategies offer distinct advantages in accessing the butynone scaffold and its derivatives.

Alkyne-Based Coupling Strategies

Alkyne-based coupling reactions are paramount for constructing the carbon framework of the butynone scaffold. These methods typically involve the formation of a carbon-carbon bond between an alkyne and another organic fragment.

One of the most powerful and widely used methods is the Sonogashira cross-coupling reaction. mdpi.com This reaction couples terminal alkynes with aryl or vinyl halides and is catalyzed by a combination of palladium and copper complexes. mdpi.com The versatility of the Sonogashira coupling allows for the introduction of a wide array of substituents, making it a key strategy for creating functionalized alkynes that can be further elaborated into the butynone structure. mdpi.com

Another relevant strategy is the Glaser-Hay coupling, which involves the oxidative coupling of terminal alkynes to form symmetrical diynes. nih.gov While this reaction produces a diyne rather than a ynone directly, the resulting diyne can be a valuable intermediate that is subsequently converted to the target butynone. It is important to manage reaction conditions carefully to prevent unwanted Glaser coupling as a side reaction during other alkyne-focused syntheses. nih.gov

The table below summarizes key alkyne coupling reactions applicable to the synthesis of butynone precursors.

| Coupling Reaction | Catalysts | Reactants | Key Features |

| Sonogashira Coupling | Pd complexes (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Terminal alkyne, Aryl/Vinyl halide | Forms C(sp)-C(sp²) bonds; tolerant of many functional groups. mdpi.com |

| Glaser-Hay Coupling | Cu salts (e.g., CuCl, Cu(OAc)₂), Base (e.g., TMEDA) | Terminal alkyne | Forms symmetrical diynes (C(sp)-C(sp) bond); requires an oxidant. nih.gov |

| Suzuki-Miyaura Coupling | Pd catalyst | Potassium alkynyltrifluoroborate, Propargyl ester/amide | Utilizes air-stable borate (B1201080) reagents to form β,γ-alkynyl esters and amides. organic-chemistry.org |

| Dehydrative Coupling | Pd(PPh₃)₄, N,P-ligand, Ti(OiPr)₄ | Terminal alkyne, Allylic alcohol | Provides direct access to 1,4-enynes. organic-chemistry.org |

Keto-Formation Pathways

The formation of the ketone functional group is the defining step in converting an alkyne precursor into a butynone scaffold. Several synthetic pathways can achieve this transformation. Ketogenesis in a biological context refers to the metabolic pathway that produces ketone bodies from fatty acids, occurring primarily in the mitochondria of liver cells. nih.govyoutube.com While biochemically distinct, the fundamental chemical transformations offer conceptual parallels to synthetic strategies.

In synthetic chemistry, a common method for preparing ynones involves the oxidation of a corresponding propargyl alcohol. This approach provides a direct route to the keto group from a readily accessible precursor. Another powerful technique is the reaction of a metal acetylide with an acyl halide or anhydride. This nucleophilic acyl substitution allows for the direct installation of the keto group onto the alkyne. Furthermore, engineered metabolic pathways in organisms like E. coli have been developed for the production of ketones such as butanone, demonstrating biosynthetic routes that, while not directly applicable to this specific molecule, highlight the diverse possibilities for ketone formation. researchgate.net

Strategies for Morpholine (B109124) Ring Introduction and Functionalization

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its physicochemical and metabolic properties. nih.govresearchgate.net Its introduction into the target molecule can be achieved by either incorporating a pre-synthesized morpholine ring or by constructing the ring during the synthetic sequence.

For this compound, the most direct approach involves the reaction of a suitable butynone precursor with morpholine itself. For instance, a Mannich-type reaction involving an alkyne, formaldehyde, and morpholine can be employed to introduce the morpholinomethyl group adjacent to the alkyne. semanticscholar.orgmdpi.com

Cyclization Reactions for Morpholine Ring Formation

When a synthetic strategy calls for the formation of the morpholine ring from acyclic precursors, various cyclization reactions can be employed. These methods provide access to substituted and functionalized morpholines that can then be incorporated into the final target molecule.

A prevalent method involves the intramolecular cyclization of N-substituted diethanolamines. acs.org Another common approach is the reaction of an amino alcohol with an α-halo acid chloride, followed by cyclization to form the morpholine ring. acs.org These reactions offer robust pathways to the core morpholine structure. researchgate.net

The following table details representative cyclization reactions for forming the morpholine ring.

| Starting Materials | Reagents and Conditions | Yield | Reference |

| N-(2-hydroxyethyl)amino acid | Chloroacetyl chloride, NaOH, H₂O, DCM; then aq. KOH, IPA | 90% | researchgate.net |

| Amino alcohol | BH₃·THF, reflux | 93% | researchgate.net |

| Diethanolamine | DEAD, Ph₃P, toluene | 92% | researchgate.net |

| N-substituted diethanolamines | [LPd(OAc)]₂²⁺[OTf⁻]₂ catalyst | - | acs.org |

Post-Cyclization Functionalization and Derivatization

Once the morpholine ring is formed, it can be further modified to introduce additional functionality, a process known as post-cyclization functionalization. nih.gov Although the morpholine in this compound is attached via its nitrogen atom, other positions on the ring can be functionalized. For example, cross-dehydrogenative coupling (CDC) reactions can be used to create C-N bonds at the α-position to the nitrogen atom in N-substituted morpholin-2-ones, using copper salts as catalysts. mdpi.com Such derivatization strategies expand the chemical diversity of molecules that can be synthesized from a common morpholine-containing intermediate. researchgate.netresearchgate.net

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis is indispensable in modern organic synthesis, enabling efficient and selective transformations that are often difficult to achieve through other means. mdpi.comnih.gov The synthesis of this compound and its precursors relies heavily on such catalytic methods.

As discussed previously, palladium and copper co-catalyzed Sonogashira coupling is a key method for forming the alkyne bond in the butynone scaffold. mdpi.com Beyond this, transition metals like ruthenium and palladium are used in various other transformations. For instance, ruthenium catalysts can promote the oxidative lactonization of diethanolamines to form N-substituted morpholin-2-ones, while palladium catalysts are also effective in this transformation. acs.orgresearchgate.net Transition metals also play a role in cyclization and carbocyclization reactions involving alkynes and enynes, which can be used to construct complex cyclic systems. mdpi.comrsc.org The choice of metal and ligand is crucial for controlling the chemo-, regio-, and stereoselectivity of these reactions. mdpi.com

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in the formation of ynones, which are key precursors to this compound. A prominent method is the Sonogashira coupling, which efficiently creates carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govwikipedia.orgorganic-chemistry.org This reaction is typically performed under mild conditions, often at room temperature and in the presence of an amine base which also serves as the solvent. wikipedia.orgorganic-chemistry.org The catalytic system generally involves a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

Recent developments have focused on creating more efficient palladium catalyst systems. For instance, a ligand-controlled palladium-catalyzed method allows for the synthesis of ynones from aryl iodides and aryl acetylenes, using difluorocarbene as a carbon monoxide source. acs.org Another advancement is the use of palladium catalysts deposited on donor-functionalized silica (B1680970) gel for the Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes. mdpi.com Additionally, palladium-catalyzed carboamination has been utilized as a key step in a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gove3s-conferences.org

| Catalyst System | Reaction Type | Reactants | Conditions | Noteworthy Feature |

| Palladium/Copper | Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Mild, Amine base | Widely used for C-C bond formation nih.govwikipedia.orgorganic-chemistry.org |

| Ligand-controlled Palladium | Carbonylative Coupling | Aryl iodide, Aryl acetylene (B1199291), BrCF2CO2K | Ligand control | Avoids the use of toxic CO gas acs.org |

| Palladium on Silica Gel | Acyl Sonogashira Coupling | Acyl chloride, Terminal alkyne | Heterogeneous catalyst | Good activity without a copper co-catalyst mdpi.com |

| Palladium(0) | Carboamination | O-allyl ethanolamine, Aryl/Alkenyl halide | - | Key step in morpholine synthesis nih.gove3s-conferences.org |

| Dipyridylpalladium complex | Copper-free Sonogashira | Aryl iodide/bromide, Terminal alkyne | Room temp, NMP, TBAA base | Effective for copper-free conditions wikipedia.org |

Ruthenium-Catalyzed Transformations

Ruthenium catalysts provide effective and complementary strategies for synthesizing the precursors of this compound. A significant application is the ruthenium-catalyzed oxidative alkynylation of primary alcohols or aldehydes to form α,β-acetylenic ketones (ynones). nih.govnih.gov This represents a novel approach for the direct conversion of readily available alcohols and unmodified terminal alkynes into ynones. nih.gov

In the realm of asymmetric synthesis, the Noyori–Ikariya catalyst, a ruthenium complex, is instrumental in the asymmetric transfer hydrogenation of cyclic imines to produce chiral 3-substituted morpholines with high enantiomeric excess (>95%). acs.orgacs.org This tandem one-pot reaction, which combines hydroamination and asymmetric transfer hydrogenation, is efficient and tolerates a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org

| Catalyst | Reaction Type | Substrates | Product | Key Advantage |

| RuI(CO)₃(η³-C₃H₅)/rac-BINAP | Oxidative Alkynylation | Primary alcohols/aldehydes, Terminal alkynes | α,β-Acetylenic ketones (Ynones) | First metal-catalyzed direct conversion nih.govnih.gov |

| RuCl(S,S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | Cyclic imines (from aminoalkynes) | Chiral 3-substituted morpholines | High enantioselectivity (>95% ee) acs.orgacs.org |

Rhodium-Catalyzed Methodologies

Rhodium-catalyzed reactions offer a versatile platform for synthesizing key intermediates of this compound. rsc.org These catalysts are particularly effective in C-H functionalization reactions, enabling the direct formation of new bonds at previously unreactive sites. researchgate.netsnnu.edu.cnnih.govnih.gov

One notable application is the intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines with excellent diastereoselectivity and enantioselectivity. rsc.org Rhodium catalysts are also extensively used in hydroacylation reactions, where an aldehyde C-H bond adds across an unsaturated bond. escholarship.orgnih.gov This has been applied to the enantioselective synthesis of five-membered cyclic ketones through the cyclization of 4-alkenals. researchgate.net Furthermore, rhodium-catalyzed tandem intermolecular hydroacylation and deconjugative isomerization of terminal alkyne-substituted secondary alcohols provides a route to 1,4-, 1,5-, and 1,6-diketones. rsc.org

| Catalyst Type | Reaction Type | Substrates | Product | Noteworthy Feature |

| Rhodium(I) | Intramolecular Cyclization | Nitrogen-tethered allenols | Highly substituted morpholines | High diastereo- and enantioselectivity rsc.org |

| Rhodium(I) | Intramolecular Hydroacylation | 4-Alkenals | Five-membered cyclic ketones | Well-studied for cyclopentanone (B42830) synthesis escholarship.orgresearchgate.net |

| Rhodium(III) | C-H Activation/Annulation | Aryl imines, Alkenes/Alkynes | Fused heterocycles | Efficient for constructing complex molecules researchgate.netnih.gov |

| Rhodium | Tandem Hydroacylation/Isomerization | Terminal alkyne-substituted secondary alcohols, Chelating aldehydes | Diketones | Atom-economical protocol rsc.org |

Iron-Catalyzed Sustainable Syntheses

Iron catalysis presents a more sustainable and economical alternative to precious metal-based systems. Iron's natural abundance and low toxicity make it an attractive option for developing environmentally benign synthetic methods. A notable application is the iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol. thieme-connect.com This method allows for the formation of the morpholine ring through either C-O or C-N bond formation, yielding the cis diastereoisomer as the major product. thieme-connect.com

| Catalyst | Reaction Type | Substrates | Product | Key Advantage |

| Iron(III) | Diastereoselective Cyclization | 1,2-amino ethers or 1,2-hydroxy amines with an allylic alcohol | 2,6- and 3,5-disubstituted morpholines | Sustainable, low-cost catalyst, good diastereoselectivity thieme-connect.com |

Stereoselective and Enantioselective Synthesis Strategies

The development of methods to control stereochemistry is crucial for accessing specific isomers of this compound and its derivatives, which can have distinct biological activities and material properties. nih.govnih.govnih.govrug.nl

Asymmetric Catalysis in Morpholine and Butynone Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral morpholines and butynones. nih.govrug.nlnih.govsemanticscholar.orgnih.govbohrium.com For morpholine synthesis, a highly effective method is the asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium catalyst, which yields a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.org Another robust approach involves a one-pot tandem reaction combining titanium-catalyzed hydroamination of aminoalkynes followed by ruthenium-catalyzed asymmetric transfer hydrogenation, affording 3-substituted morpholines with enantiomeric excesses greater than 95%. acs.orgacs.orgorganic-chemistry.orgorganic-chemistry.org

For the synthesis of chiral butenolides, which are related to butynone precursors, organocatalytic methods have proven effective. For example, the vinylogous Mukaiyama aldol (B89426) reaction of silyloxyfurans with aldehydes, using a chiral imidazolidinone catalyst, provides access to enantiomerically enriched butenolides. nih.gov

| Catalyst System | Reaction Type | Substrates | Products | Enantioselectivity (ee) |

| Bisphosphine-Rhodium complex | Asymmetric Hydrogenation | 2-substituted dehydromorpholines | 2-substituted chiral morpholines | Up to 99% |

| Ti-catalyst / Ru-catalyst (Noyori–Ikariya) | Tandem Hydroamination / Asymmetric Transfer Hydrogenation | Aminoalkynes | 3-substituted chiral morpholines | >95% |

| Chiral Imidazolidinone (Organocatalyst) | Vinylogous Mukaiyama Aldol Reaction | Silyloxyfurans, Aldehydes | Enantioenriched butenolides | High |

Diastereoselective Approaches

Diastereoselective strategies are employed to synthesize molecules with multiple stereocenters, where the configuration of one center directs the formation of another. A copper(II)-promoted oxyamination of alkenes has been developed for the diastereoselective synthesis of 2-aminomethyl morpholines. nih.gov This reaction involves the intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene. nih.gov

Another example is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, which produces various substituted morpholines with high to excellent diastereoselectivity. rsc.org Additionally, iron(III) catalysis has been used for the diastereoselective synthesis of disubstituted morpholines, where a plausible mechanism involves a thermodynamic equilibrium that favors the formation of the cis diastereoisomer. thieme-connect.com

| Catalyst | Reaction Type | Substrates | Products | Diastereoselectivity |

| Copper(II) 2-ethylhexanoate | Oxyamination of Alkenes | β-hydroxy N-allylsulfonamides | 2-aminomethyl morpholines | Good to excellent |

| Rhodium catalyst | Intramolecular Cyclization | Nitrogen-tethered allenols | Substituted morpholines | High to excellent |

| Iron(III) catalyst | Cyclization | 1,2-amino ethers/1,2-hydroxy amines with an allylic alcohol | Disubstituted morpholines | Favors cis isomer |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of ynamides, including this compound, traditionally involves multi-step procedures that may utilize hazardous reagents and generate substantial waste. The adoption of green chemistry principles offers a framework to innovate and develop more sustainable synthetic pathways. These principles address various aspects of a chemical process, from the choice of starting materials to the final product isolation, with the overarching goal of sustainability.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comwikipedia.org The goal is to design synthetic routes where the majority of atoms from the starting materials are found in the product, thus minimizing the generation of byproducts and waste. wordpress.comjocpr.com

In the context of synthesizing this compound, maximizing atom economy involves selecting reactions that are inherently efficient at the molecular level. Addition and cycloaddition reactions, for example, are highly atom-economical as they incorporate all reactant atoms into the product. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org

For instance, a hypothetical, highly atom-economical synthesis of an ynamide precursor could involve the direct addition of an amine to an alkyne. However, many established ynamide syntheses, such as those involving copper-catalyzed couplings of amides with haloalkynes, have less than perfect atom economy due to the formation of salt byproducts. bham.ac.uk Transition-metal-free approaches, which may avoid the use of heavy metal catalysts and certain stoichiometric reagents, offer a promising avenue for improving atom economy in ynamide synthesis. acs.orgorganic-chemistry.org

| Reaction Type | General Transformation | Theoretical Atom Economy (%) | Relevance to this compound Synthesis |

|---|---|---|---|

| Addition Reaction | A + B → C | 100% | Ideal for forming the carbon backbone or adding the morpholine moiety without generating byproducts. |

| Substitution Reaction (e.g., Sonogashira Coupling) | R-X + H-C≡C-R' → R-C≡C-R' + H-X | <100% | Commonly used for C-C bond formation but generates stoichiometric salt waste (e.g., from the base used). acs.org |

| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene + Phosphine Oxide | Low | An example of a reaction with poor atom economy due to the formation of a high molecular weight byproduct (triphenylphosphine oxide). wikipedia.org Avoided in green synthetic design. |

The energy required to perform a chemical synthesis is a significant factor in its environmental impact. Green chemistry seeks to minimize this energy consumption by designing reactions that can be conducted at ambient temperature and pressure. emergingpub.com When heating is necessary, alternative energy sources like microwave irradiation or photochemical methods can offer more efficient and targeted energy transfer compared to conventional heating, often leading to dramatically reduced reaction times and energy savings. bath.ac.ukresearchgate.net

For the synthesis of this compound, several strategies can enhance energy efficiency:

Process Intensification: Techniques like flow chemistry, where reactants are continuously pumped through a reactor, can offer superior heat transfer and temperature control, leading to more energy-efficient and safer processes compared to large-scale batch reactions.

Reduced Step Count: Designing convergent synthetic routes with fewer steps inherently reduces the cumulative energy demand associated with heating, cooling, separations, and purifications for each intermediate. bath.ac.uk Photocatalysis, using visible light to drive reactions, is an emerging energy-efficient technique in pharmaceutical synthesis. bath.ac.uk

| Methodology | Principle | Potential Energy Savings |

|---|---|---|

| Catalytic Reactions | Lowers activation energy, enabling milder reaction conditions. | High (reduces need for high temperatures/pressures). |

| Microwave-Assisted Synthesis | Direct and rapid heating of polar molecules. | Moderate to High (significantly shorter reaction times). mdpi.com |

| Photochemical Synthesis | Uses light as an energy source, often at ambient temperature. | High (avoids thermal heating). bath.ac.uk |

| Solvent-Free Reactions | Eliminates the energy-intensive step of solvent heating and removal. | High. |

Solvents constitute a large portion of the mass in a typical chemical reaction and are a major source of waste and environmental concern. core.ac.uk Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Key strategies for greener solvent use in the synthesis of this compound include:

Water as a Solvent: When feasible, water is an excellent green solvent due to its non-toxic, non-flammable, and abundant nature. Specific syntheses of ynamides have been successfully developed in water, often using surfactants to facilitate the reaction. acs.org

Bio-based Solvents: Solvents derived from renewable feedstocks, such as N-formylmorpholine, can be viable alternatives to petroleum-based solvents. ajgreenchem.comiau.ir

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable solvent that can be easily removed and recycled by reducing pressure. It has been explored for various chemical transformations. researchgate.net

Solvent-Free Conditions: Conducting reactions neat (without any solvent) or using grinding techniques represents the ideal scenario, completely eliminating solvent waste. mdpi.com

The choice of a green solvent is highly dependent on the specific reaction chemistry, including the solubility of reactants and compatibility with catalysts.

The principle of waste prevention is paramount in green chemistry, emphasizing that it is better to prevent waste than to treat or clean it up after it has been created. wordpress.com In the pharmaceutical industry, the amount of waste generated per kilogram of product can be substantial, making waste reduction a critical goal. copadata.combath.ac.uk

For the synthesis of this compound, waste reduction strategies are multifaceted and integrate the principles discussed previously:

High-Yield, High-Atom-Economy Reactions: The most effective way to prevent waste is to design reactions that are highly efficient, converting nearly all starting materials into the desired product.

Catalyst Recycling: Employing heterogeneous catalysts, which are in a different phase from the reaction mixture, or catalysts that can be easily recovered and reused, minimizes waste from spent catalysts. rsc.org

Telescoping Reactions: Combining multiple synthetic steps into a single, one-pot procedure avoids the need for isolation and purification of intermediates, thereby saving on solvents and materials and preventing losses at each stage.

Process Optimization: A data-driven approach to manufacturing can identify and rectify inefficiencies in production lines, reducing the likelihood of batch failures that lead to the scrappage of materials. copadata.com

By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and economically viable.

Elucidation of Reaction Mechanisms Involving 4 Morpholin 4 Ylbut 3 Yn 2 One

Nucleophilic Addition Reactions to the Ketone Moiety

The ketone functional group in 4-Morpholin-4-ylbut-3-yn-2-one possesses an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide.

The ynamide functionality, with its electron-donating nitrogen atom, can influence the reactivity of the ketone. The nitrogen lone pair can participate in resonance, potentially reducing the electrophilicity of the carbonyl carbon to some extent. However, the acetyl group attached to the alkyne is electron-withdrawing, which can counteract this effect.

| Nucleophile | Product Type | Reaction Conditions |

| Grignard Reagents (R-MgX) | Tertiary Alcohols | Anhydrous ether or THF |

| Organolithium Reagents (R-Li) | Tertiary Alcohols | Anhydrous ether or THF |

| Hydride Reagents (e.g., NaBH4, LiAlH4) | Secondary Alcohols | Protic or aprotic solvents |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrins | Acidic or basic catalysis |

Detailed Research Findings:

Electrophilic Reactions of the Alkyne Unit

The carbon-carbon triple bond of the ynamide in this compound is electron-rich due to the electron-donating effect of the adjacent nitrogen atom. This makes the alkyne moiety susceptible to attack by electrophiles. The regioselectivity of this addition is influenced by the polarization of the alkyne, with the β-carbon (the carbon further from the nitrogen) being more nucleophilic.

| Electrophile | Intermediate | Product Type |

| Protic Acids (H-X) | Keteniminium ion | α-Haloenamides |

| Halogens (X₂) | Halonium ion | Dihaloenamides |

| Gold(I) Catalysts | Gold-activated alkyne | Various cyclized products |

Detailed Research Findings:

Studies on ynamides have shown that their reaction with electrophiles often proceeds through a keteniminium ion intermediate. rsc.org For instance, the addition of a protic acid (HX) would likely involve protonation at the β-carbon to form a resonance-stabilized keteniminium ion, which is then attacked by the halide anion at the α-carbon. Gold(I) catalysts are particularly effective at activating the alkyne of ynamides towards nucleophilic attack, leading to a variety of complex heterocyclic structures.

Rearrangement Reactions

Ynamides are known to undergo various rearrangement reactions, often under thermal or catalytic conditions. These rearrangements can lead to the formation of diverse and complex molecular architectures.

One notable rearrangement relevant to ynamides is the Witulski rearrangement, though it typically involves different substitution patterns. The presence of the ketone in this compound could potentially open up unique rearrangement pathways. For instance, a Beckmann-type rearrangement could be envisaged if the ketone is first converted to an oxime. masterorganicchemistry.comunive.it

Detailed Research Findings:

While no specific rearrangement reactions of this compound have been documented in the searched literature, the general reactivity of ynamides suggests this possibility. For example, gold-catalyzed intramolecular hydroalkylation of ynamides can lead to indenes through a pathway involving a acs.orgscg.ch-hydride shift. nih.govacs.org

Radical Reaction Pathways

The alkyne moiety of ynamides can also participate in radical reactions. nih.gov The addition of a radical species to the triple bond can initiate a cascade of reactions, leading to the formation of complex cyclic or acyclic products. The regioselectivity of the initial radical addition is a key factor in determining the final product.

| Radical Initiator | Radical Species | Product Type |

| Mn(OAc)₃ | α-Dicarbonyl radical | 2-Aminofurans acs.orgacs.org |

| Triethylborane/O₂ | Thiyl radical | (Z)-1-Amino-2-thio-alkenes nih.gov |

Detailed Research Findings:

Research has demonstrated that ynamides are excellent acceptors for electrophilic carbon-centered radicals. researchgate.net For instance, the reaction of ynamides with α-dicarbonyl radicals, generated from 1,3-dicarbonyl compounds using Mn(OAc)₃, leads to the formation of highly substituted 2-aminofurans. acs.orgacs.org The proposed mechanism involves the regioselective addition of the radical to the β-carbon of the ynamide, followed by oxidation and cyclization steps. acs.org

Concerted and Stepwise Mechanisms

Many reactions in organic chemistry can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step, or a stepwise mechanism, which involves the formation of one or more intermediates. psiberg.comquora.comyoutube.com The distinction between these pathways is often subtle and can be influenced by factors such as the substrate structure, reagents, and reaction conditions. nih.govdiva-portal.org

For reactions involving this compound, such as cycloadditions to the alkyne, both concerted and stepwise pathways could be plausible. For example, a [4+2] cycloaddition (Diels-Alder reaction) where the ynamide acts as the dienophile would typically be considered a concerted process. However, polar cycloadditions can proceed through zwitterionic intermediates in a stepwise manner. acs.org

Detailed Research Findings:

Computational studies on ynamide reactions have helped to elucidate the nature of these mechanistic pathways. For instance, the aminolysis of the adduct formed from ynamide hydrocarboxylation has been proposed to proceed through a concerted mechanism where the amine directly substitutes the enolate group. rsc.org The energetic similarity between concerted and stepwise pathways in some reactions can lead to a mechanistic continuum, where the transition state is highly asynchronous. nih.gov

Mechanistic Insights from Catalyst Design

Catalysts play a crucial role in controlling the reactivity and selectivity of reactions involving ynamides. The design of catalysts can provide valuable insights into the reaction mechanism.

| Catalyst | Proposed Intermediate | Transformation |

| Gold(I) Complexes | Keteniminium ion | Cycloadditions, Annulations rsc.org |

| Copper(I) Complexes | Copper carbene | Asymmetric [3+2] cycloadditions nih.govresearchgate.net |

| Zinc(II) Triflate / N-Methylephedrine | Zinc alkoxide | Enantioselective nucleophilic addition to aldehydes nih.gov |

Detailed Research Findings:

Gold(I) catalysts are widely used in ynamide chemistry due to their ability to activate the alkyne towards nucleophilic attack, typically forming a keteniminium intermediate. rsc.orgacs.org This intermediate is highly electrophilic and can participate in a variety of subsequent transformations. Copper catalysts have been employed in the enantioselective cyclization of ynamides, proceeding through vinyl cation intermediates that can be considered equivalent to donor-donor carbenes. researchgate.net Mechanistic studies on ynamide-mediated peptide bond formation have shown that the reaction proceeds through α-acyloxyenamide active esters, a mechanism distinct from conventional coupling reagents. njtech.edu.cnacs.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Morpholin 4 Ylbut 3 Yn 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Morpholin-4-ylbut-3-yn-2-one, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The morpholine (B109124) ring protons typically appear as two multiplets, one for the protons adjacent to the nitrogen and another for those adjacent to the oxygen. The acetyl group would present a sharp singlet, and the chemical shift of any proton on the alkynyl chain would be highly informative.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key signals would include those for the carbonyl carbon, the two acetylenic carbons, the carbons of the morpholine ring, and the acetyl methyl carbon. The chemical shifts of the acetylenic carbons are particularly diagnostic of the ynamide functionality.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Acetyl (CH₃) | ~2.2 - 2.5 | Singlet |

| Morpholine (-NCH₂) | ~3.2 - 3.6 | Triplet |

| Morpholine (-OCH₂) | ~3.7 - 4.0 | Triplet |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Acetyl (CH₃) | ~25 - 35 |

| Morpholine (-NCH₂) | ~45 - 55 |

| Morpholine (-OCH₂) | ~65 - 75 |

| Acetylenic (C≡C) | ~70 - 90 |

| Carbonyl (C=O) | ~180 - 195 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to determine its molecular weight and to gain structural information through analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation of the molecular ion would likely involve cleavage of the bonds adjacent to the carbonyl group and the morpholine ring, leading to characteristic fragment ions. For instance, the loss of the acetyl group or fragmentation of the morpholine ring would produce predictable signals.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M]⁺ | 167.09 | Molecular Ion |

| [M-CH₃CO]⁺ | 124.07 | Loss of acetyl group |

| [C₄H₈NO]⁺ | 86.06 | Morpholine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

The most prominent peaks would be the stretching vibrations of the carbonyl group (C=O) and the carbon-carbon triple bond (C≡C). The C=O stretch is expected to be a strong, sharp peak, while the C≡C stretch of the ynamide would be of medium to weak intensity. Additionally, C-H stretching and bending vibrations for the alkyl and morpholine ring protons would be observed. pressbooks.pub

Expected Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C≡C (Alkyne) | ~2100 - 2250 | Medium to Weak |

| C=O (Ketone) | ~1680 - 1720 | Strong |

| C-N (Amine) | ~1000 - 1250 | Medium |

| C-O-C (Ether) | ~1070 - 1150 | Strong |

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgrigaku.comyoutube.comcreativebiomart.netnih.gov If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would yield a wealth of structural information.

Computational and Theoretical Chemistry Investigations of 4 Morpholin 4 Ylbut 3 Yn 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research for their balance of accuracy and computational cost. DFT methods are used to solve the electronic structure of molecules, providing detailed information about electron distribution and molecular orbitals, which in turn governs the molecule's reactivity.

For 4-Morpholin-4-ylbut-3-yn-2-one, DFT calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be determined. Key among these are the energies and shapes of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org

Reactivity descriptors derived from Conceptual DFT, such as electronegativity, chemical hardness, and Fukui functions, can further pinpoint the most likely sites for electrophilic or nucleophilic attack. For instance, in a study of quinolin-4-one derivatives, DFT calculations revealed that ketone forms are generally less reactive than their enol tautomers, as indicated by their larger HOMO-LUMO gaps. scirp.org Similar analyses for this compound would likely identify the acetylenic carbons and the carbonyl carbon as key sites of reactivity. Theoretical studies on acetylene (B1199291) transformation have demonstrated the utility of DFT in mapping electron density and predicting reaction barriers. rsc.orgmdpi.com

Table 1: Illustrative DFT-Calculated Properties for a Generic Acetylenic Ketone This table presents typical data obtained from DFT calculations and is intended for illustrative purposes, as specific data for this compound is not available.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 3.8 D | Measures molecular polarity. |

| Mulliken Charge on Carbonyl C | +0.45 e | Suggests susceptibility to nucleophilic attack. |

| Mulliken Charge on Carbonyl O | -0.50 e | Suggests susceptibility to electrophilic/proton attack. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insight into the static, optimized structure of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational flexibility.

For a molecule like this compound, which possesses several single bonds, multiple conformations are possible. The morpholine (B109124) ring typically exists in a stable chair conformation, but the orientation of the butynone substituent relative to the ring can vary. MD simulations can explore the potential energy surface of the molecule to identify the most populated (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

In a computational study of morpholine-substituted tetrahydroquinoline derivatives, MD simulations were employed to confirm the stability of the ligand-protein complex within the mTOR active site over a 100-nanosecond period. mdpi.comnih.gov The simulations provided insights into the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding pose. A similar approach for this compound could be used to study its behavior in different solvents or its interaction dynamics if a biological target were identified.

Table 2: Typical Outputs from a Molecular Dynamics Simulation for Conformational Analysis This table is a generalized representation of MD simulation results.

| Parameter | Description | Example Finding |

| Conformational Clusters | Groups of similar structures identified during the simulation. | Three major conformational clusters are identified, with the lowest energy conformer representing 75% of the population. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed structures, indicating structural stability. | Low RMSD values (< 2 Å) over the simulation time suggest a stable molecular conformation. |

| Dihedral Angle Distribution | The probability distribution of torsion angles around key rotatable bonds. | The dihedral angle for the C-C bond connecting the morpholine ring and the butynone chain shows a strong preference for a staggered conformation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | The carbonyl oxygen and morpholine nitrogen are identified as having high solvent accessibility. |

Prediction of Reaction Pathways and Transition States

A primary goal of computational chemistry is to predict the course of chemical reactions. This involves mapping the potential energy surface that connects reactants to products through a high-energy transition state. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate.

For this compound, with its combination of a nucleophilic morpholine nitrogen and an electrophilic ynone system, a variety of reactions are conceivable (e.g., additions to the alkyne, reactions at the carbonyl group). Computational methods, again primarily DFT, can be used to model these potential reaction pathways. By locating the transition state structures and calculating their energies, chemists can predict which reaction pathway is most favorable (i.e., has the lowest activation energy).

For example, DFT calculations have been used to comprehensively study the reaction network of acetylene transformation on metal surfaces, identifying the most likely intermediates and the energy barriers for each elementary step. rsc.org Similarly, studies on keto-enol tautomerism use DFT to calculate the transition state energies for proton transfer, revealing the kinetic feasibility of the process. orientjchem.org For this compound, these methods could be used to predict the outcomes of, for instance, a Michael addition or a cycloaddition reaction.

Table 3: Hypothetical Energy Profile for a Reaction Involving an Acetylenic Ketone This table illustrates a simplified reaction coordinate calculated via computational methods.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at reference energy. |

| Transition State 1 (TS1) | +22.5 | The energy barrier for the first step of the reaction. |

| Intermediate | -5.0 | A metastable species formed after crossing TS1. |

| Transition State 2 (TS2) | +15.0 | The energy barrier for the second step, relative to reactants. |

| Products | -18.0 | The final, stable products of the reaction. |

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are indispensable in modern SAR, enabling the prediction of activity and the rational design of new, more potent analogues. The morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural feature that appears in drugs active against a range of biological targets. e3s-conferences.orgnih.gov

Computational SAR studies on morpholine-containing compounds often involve techniques like Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and molecular docking.

QSAR models use statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activity.

Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction.

Numerous studies highlight the importance of the morpholine moiety in drug design. researchgate.netresearchgate.net For example, in a series of mTOR inhibitors, the incorporation of a morpholine group was found to significantly enhance potency and selectivity. mdpi.comnih.gov Computational docking and MD simulations in that study helped to rationalize this finding at a molecular level. If this compound were to be explored as a lead compound, computational SAR would be a key strategy. By modeling modifications—for instance, adding substituents to the morpholine ring or altering the acetylenic ketone linker—researchers could prioritize the synthesis of derivatives with the highest predicted activity.

| Structural Modification | Observed Effect on Activity | Computational Rationale (Example) |

| Addition of a halogen to an associated phenyl ring | Increased inhibitory activity. | The halogen forms a key halogen bond with a backbone carbonyl in the receptor active site. |

| Replacement of morpholine with piperidine | Decreased activity. | The morpholine oxygen acts as a crucial hydrogen bond acceptor, an interaction lost with piperidine. |

| Introduction of a methyl group at C-3 of morpholine | Increased potency. | The methyl group occupies a small hydrophobic pocket in the binding site, increasing affinity. |

| Changing the linker length | Activity is highly sensitive; a two-carbon linker is optimal. | The optimal linker length allows the morpholine ring and another key pharmacophoric feature to simultaneously occupy their respective binding pockets. |

Applications of 4 Morpholin 4 Ylbut 3 Yn 2 One As a Chemical Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The structural framework of 4-Morpholin-4-ylbut-3-yn-2-one, featuring a polarized carbon-carbon triple bond adjacent to a carbonyl group, renders it an exceptional precursor for the synthesis of a wide variety of complex heterocyclic systems. This reactivity is primarily exploited through cycloaddition and cyclocondensation reactions, where the ynone serves as a versatile synthon for the construction of five- and six-membered rings, which are prevalent motifs in pharmaceuticals and biologically active compounds.

One of the most prominent applications of aminobutynones is in the synthesis of pyrazoles . The reaction with hydrazine (B178648) derivatives provides a direct route to substituted pyrazoles. The reaction proceeds through an initial Michael addition of the hydrazine to the electron-deficient alkyne, followed by an intramolecular condensation and dehydration to furnish the aromatic pyrazole (B372694) ring. The morpholine (B109124) moiety in this compound can influence the regioselectivity of the initial nucleophilic attack, leading to specific isomeric products.

| Reactant | Heterocyclic Product | Reaction Type | Ref. |

| Hydrazine | Pyrazole | Cyclocondensation | mdpi.com |

| Hydroxylamine (B1172632) | Isoxazole | Cyclocondensation | mdpi.com |

| 1,3-Dienes | Substituted Pyridines | [4+2] Cycloaddition (Diels-Alder) | nih.gov |

| Nitrones | Isoxazolidines | [3+2] Dipolar Cycloaddition | pressbooks.pub |

Similarly, the reaction of this compound with hydroxylamine hydrochloride can yield isoxazoles , another important class of five-membered heterocycles. mdpi.com The reaction mechanism is analogous to pyrazole formation, involving a conjugate addition followed by cyclization and dehydration.

Furthermore, the ynone functionality can participate as a dienophile in Diels-Alder reactions . researchgate.netnih.govnih.gov When reacted with suitable 1,3-dienes, it can lead to the formation of highly functionalized six-membered rings, which can be precursors to substituted pyridines and other complex polycyclic systems. The electron-withdrawing nature of the acetylenic ketone enhances its reactivity as a dienophile in these [4+2] cycloaddition reactions.

In addition to these, 1,3-dipolar cycloaddition reactions with dipoles such as nitrones can lead to the formation of five-membered heterocyclic rings like isoxazolidines . pressbooks.pub These reactions are often highly regioselective and provide a powerful method for the construction of complex heterocyclic frameworks.

Intermediates in Total Synthesis Endeavors

The strategic incorporation of versatile building blocks is a cornerstone of total synthesis. While direct and extensive examples of this compound in the total synthesis of complex natural products are not widely documented, the utility of closely related enaminone and ynone intermediates is well-established. researchgate.netresearchgate.net These moieties serve as crucial linchpins in the assembly of intricate molecular architectures, particularly in the synthesis of alkaloids.

The reactivity of the ynone functionality allows for its transformation into various cyclic and acyclic structures that form the core of natural products. For instance, the conjugate addition of nucleophiles to the alkyne, followed by intramolecular cyclization, is a common strategy to construct polycyclic systems. The morpholine group can act as a directing group or be transformed into other functionalities as required by the synthetic route.

The potential of this compound as an intermediate in total synthesis lies in its ability to introduce a four-carbon unit with latent functionalities that can be unmasked and elaborated at later stages of a synthetic sequence. For example, the ketone can be reduced to an alcohol, and the enamine moiety can be hydrolyzed or modified, providing multiple avenues for further chemical manipulation.

Role in Material Science Applications

The presence of a terminal alkyne group in the conceptual precursor to this compound (propargyl morpholine) makes it a valuable component in the field of material science, particularly in the realm of polymer chemistry and surface functionalization. nih.gov The alkyne functionality is a key participant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and orthogonal reaction for linking molecular fragments.

This "click" reactivity allows for the facile incorporation of the morpholine-containing unit into polymer backbones or as pendant groups. researchgate.net This can be utilized to synthesize functional polymers with tailored properties. mdpi.comnih.govmdpi.com The morpholine moiety can impart specific characteristics to the polymer, such as improved solubility, biocompatibility, or the ability to coordinate with metal ions. Ring-opening metathesis polymerization (ROMP) of monomers containing such functionalities is one avenue to create these advanced materials. researchgate.net

| Application Area | Key Reaction | Functional Moiety | Potential Properties |

| Polymer Synthesis | Click Chemistry (CuAAC), ROMP | Morpholine, Alkyne | Enhanced solubility, Biocompatibility, Metal coordination |

| Surface Modification | Click Chemistry (CuAAC) | Morpholine, Alkyne | Altered surface energy, Biomolecule immobilization, Antifouling properties |

In the area of surface modification , this compound or its derivatives can be used to functionalize surfaces of various materials, including nanoparticles and solid supports. nih.gov By attaching this molecule to a surface via its alkyne group, the properties of the surface can be significantly altered. The morpholine unit can introduce hydrophilicity, provide sites for further chemical reactions, or act as a ligand for the immobilization of biomolecules or catalysts. This approach is valuable in the development of biosensors, drug delivery systems, and novel catalytic materials.

Functional Group Interconversions and Modular Synthesis

The rich chemical reactivity of this compound allows for a wide range of functional group interconversions , making it a valuable tool in modular synthesis. The ynone moiety can be selectively transformed into various other functional groups, enabling the synthesis of a diverse library of compounds from a single precursor.

The ketone group can undergo standard carbonyl chemistry, such as reduction to a secondary alcohol, which can then be further functionalized. The carbon-carbon triple bond is also highly versatile. It can be partially or fully reduced to the corresponding alkene or alkane. Furthermore, the enamine character of the molecule allows for electrophilic substitution at the α-position to the carbonyl group.

A significant transformation is the conversion of the ynone to other heterocyclic systems not accessible through direct cycloaddition. For instance, treatment with certain reagents can induce rearrangements and cyclizations to afford complex, fused heterocyclic structures. The morpholine group itself can be cleaved under specific conditions to reveal a secondary amine, which can then be engaged in further synthetic manipulations. This modularity is highly advantageous in combinatorial chemistry and drug discovery, where the rapid generation of diverse molecular scaffolds is essential.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automation

The synthesis of ynamides, including 4-Morpholin-4-ylbut-3-yn-2-one, often involves multi-step processes that can be optimized for efficiency and scalability. Flow chemistry, a paradigm shift from traditional batch processing, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. Future research is anticipated to focus on adapting the synthesis of this compound and its analogs to continuous flow systems. This approach is particularly amenable to the use of immobilized catalysts and reagents, which can be integrated into automated platforms for high-throughput synthesis and optimization. The development of such automated systems would accelerate the exploration of the chemical space around this scaffold, enabling the rapid generation of a library of derivatives for screening and further investigation.

Development of Novel Catalytic Systems

The synthesis of ynamides has been significantly advanced by the development of various catalytic systems, predominantly based on copper. orgsyn.orgnih.govbrad.ac.uk However, the quest for more efficient, sustainable, and versatile catalysts is a continuous endeavor. Future research will likely explore the use of alternative transition metals, such as iron, which is less expensive and more environmentally benign than copper, for the synthesis of this compound. nih.gov Furthermore, the development of novel ligand systems for existing catalysts could lead to improved reaction kinetics, broader substrate scope, and enhanced functional group tolerance. Gold and platinum catalysts, known for their unique ability to activate the triple bond of ynamides, could also be employed to facilitate novel annulation and cyclization reactions, leading to the construction of complex heterocyclic structures.

Table 1: Potential Catalytic Systems for Ynamide Synthesis and Functionalization

| Catalyst System | Potential Application | Key Advantages |

| Copper(I) Iodide with N,N'-dimethylethylenediamine (DMEDA) | Primary synthesis of ynamides from 1,1-dibromo-1-alkenes. orgsyn.orgnih.gov | Well-established, good yields for a range of substrates. nih.gov |

| Iron(III) Chloride | Alternative to copper catalysts for coupling amides and alkynyl bromides. nih.gov | Inexpensive, environmentally friendly. nih.gov |

| Gold(I) and Platinum(II) Complexes | Catalyzing annulation and hydroamination reactions. nih.gov | Efficient activation of the ynamide triple bond for complex molecule synthesis. |

| Rhodium(II) Acetate | Annulation reactions with diazo compounds to form 2-aminofurans. | Access to unique heterocyclic scaffolds. |

| Zinc(II) Catalysts | Lewis acid-catalyzed alkyne oxidation for α-functionalization. acs.org | Facile access to α-azido and α-thiocyanate amides. acs.org |

Expansion of Synthetic Scope and Derivatization Strategies

The versatility of the ynamide functional group in this compound makes it an ideal starting point for a wide array of chemical transformations. Future research will undoubtedly focus on expanding the synthetic utility of this compound through various derivatization strategies. This includes, but is not limited to, cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic additions to the alkyne. By systematically modifying the substituents on the morpholine (B109124) ring and the acetylenic terminus, a diverse library of analogs can be generated. For instance, drawing inspiration from studies on other morpholine-containing compounds, the introduction of aromatic or heteroaromatic moieties could be explored to modulate biological activity. mdpi.com The synthesis of macrocyclic ynamides through intramolecular coupling reactions represents another promising avenue for creating structurally novel and potentially bioactive molecules. nih.gov

Advanced Computational Modeling for Predictive Research

In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational modeling, including Density Functional Theory (DFT) and molecular dynamics simulations, can provide profound insights into the electronic structure, reactivity, and potential biological interactions of this compound. researchgate.netmdpi.com Future research will likely leverage these computational tools to predict the outcomes of chemical reactions, design novel catalysts, and elucidate reaction mechanisms. In the context of medicinal chemistry, molecular docking and virtual screening can be employed to identify potential biological targets and to design derivatives with enhanced binding affinity and selectivity. mdpi.com These predictive models can significantly streamline the research and development process, reducing the time and resources required for the discovery of new applications for this compound.

Exploration of New Biological Targets and Mechanisms for Research Applications

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. nih.gov Ynamides, on the other hand, have recently been identified as novel electrophiles capable of forming covalent bonds with specific amino acid residues in proteins, such as carboxyl groups. acs.org This unique reactivity profile opens up the possibility of developing this compound derivatives as covalent inhibitors for a range of biological targets that have been traditionally difficult to drug. acs.org Future research should focus on screening this compound and its analogs against a wide array of enzymes and receptors to identify novel biological activities. Elucidating the mechanism of action at the molecular level will be crucial for the rational design of next-generation research tools and therapeutic leads. The exploration of its potential in areas such as oncology, infectious diseases, and neurodegenerative disorders, where morpholine-containing compounds have already shown promise, is a particularly exciting prospect. nih.gove3s-conferences.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Morpholin-4-ylbut-3-yn-2-one, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, morpholine derivatives can react with propargyl ketones under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or THF. Reaction optimization involves controlling temperature (60–100°C), stoichiometry of reagents, and catalyst selection (e.g., CuI for alkyne coupling). Post-reaction purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Validation via ¹H/¹³C NMR and mass spectrometry is critical .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. Software like SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., anisotropic displacement parameters) be resolved during structural refinement of this compound?

- Answer : Anomalies in anisotropic displacement ellipsoids may arise from thermal motion or disorder. Use SHELXL to apply constraints (e.g., ISOR for isotropic thermal parameters) or split-site modeling. Validate refinement via R-factor convergence (R₁ < 5%) and analysis of residual electron density maps. Tools like ORTEP-3 visualize ellipsoids and assist in identifying overfitting .

Q. What experimental strategies address conflicting reactivity data in the compound’s participation in [2+2] cycloaddition versus alkyne oxidation?

- Answer : Contradictions arise from competing reaction pathways. Design controlled experiments varying:

- Oxidants : Compare KMnO₄ (oxidizes alkynes to diketones) vs. O₂/light (promotes cycloaddition).

- Solvent polarity : Polar solvents stabilize ionic intermediates (oxidation), while nonpolar solvents favor radical pathways (cycloaddition).

- Temperature : Lower temperatures favor cycloaddition kinetics. Monitor via TLC and isolate intermediates for NMR/HRMS analysis .

Q. How can computational methods (e.g., DFT) predict the compound’s regioselectivity in heterocyclic synthesis?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the alkyne’s LUMO may guide attack by morpholine’s nitrogen. Compare computed activation energies (ΔG‡) for competing pathways using software like Gaussian or ORCA. Validate predictions with experimental product ratios .

Methodological Notes

- Structural Validation : Cross-reference SCXRD data with computational models (Mercury or OLEX2) to confirm packing motifs and intermolecular interactions .

- Contradiction Resolution : Use statistical tools (e.g., χ² tests) to evaluate reproducibility in kinetic studies. Replicate experiments under inert atmospheres to exclude oxygen interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.